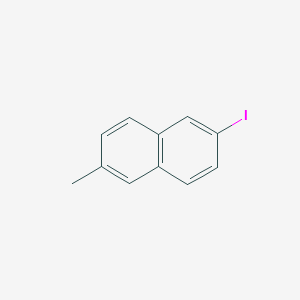

2-Iodo-6-methylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9I |

|---|---|

Molecular Weight |

268.09 g/mol |

IUPAC Name |

2-iodo-6-methylnaphthalene |

InChI |

InChI=1S/C11H9I/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 |

InChI Key |

LCYRLTYZSPYTFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Challenge of Identifying 2-Iodo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the significant challenges in sourcing comprehensive data for the chemical compound 2-Iodo-6-methylnaphthalene . Despite extensive searches across chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified. Publicly available information regarding its synthesis, experimental protocols, and biological activity, including any involvement in signaling pathways, is scarce to non-existent. This suggests that this compound is not a commonly synthesized or commercially available compound, limiting the scope of a detailed technical profile.

In contrast, significant data is available for structurally related compounds, particularly 2-Iodo-6-methoxynaphthalene and 2-Methylnaphthalene . This guide provides a comparative summary of the available data for these related compounds to offer a contextual understanding. The lack of specific data for this compound prevents the creation of detailed experimental protocols and signaling pathway diagrams as originally intended.

Identifiers and Physicochemical Properties

The primary obstacle in creating a technical guide for this compound is the absence of a dedicated CAS number. This unique numerical identifier is the cornerstone for tracking and retrieving detailed information about a specific chemical substance. Our search efforts consistently redirected to the following related compounds:

Table 1: Comparative Summary of Chemical Identifiers

| Identifier | 2-Iodo-6-methoxynaphthalene | 2-Methylnaphthalene |

| CAS Number | 67886-69-5[1] | 91-57-6 |

| Molecular Formula | C₁₁H₉IO | C₁₁H₁₀ |

| Molecular Weight | 284.09 g/mol | 142.20 g/mol |

| Synonyms | Naphthalene, 2-iodo-6-methoxy- | β-Methylnaphthalene |

Table 2: Comparative Physicochemical Properties

| Property | 2-Iodo-6-methoxynaphthalene | 2-Methylnaphthalene |

| Appearance | Not specified | Waxy white solid |

| Melting Point | Not specified | 35 °C |

| Boiling Point | 347.7 °C at 760 mmHg[1] | 241.1 °C |

| Density | 1.674 g/cm³[1] | Not specified |

| Flash Point | 164.1 °C[1] | Not specified |

Experimental Protocols

Due to the lack of available literature for this compound, no established experimental protocols for its synthesis, purification, or characterization can be provided.

For the related compound, 2-Methylnaphthalene , it is primarily isolated from coal tar. One documented synthetic route to a related structure, 2,6-dimethylnaphthalene, involves the methylation of 2-methylnaphthalene.

Biological Activity and Signaling Pathways

There is no available information on the biological activity or the role of this compound in any signaling pathways. Therefore, the requested diagrams cannot be generated.

For context, 2-Methylnaphthalene can be oxidized to form menadione, a synthetic form of vitamin K, indicating a potential intersection with biological pathways related to this vitamin.

Logical Workflow for Compound Identification

The process of identifying and characterizing a chemical compound for research and development follows a logical progression. The inability to find a CAS number for this compound represents a fundamental block in this workflow.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed method for the synthesis of 2-Iodo-6-methylnaphthalene and the expected characterization data. This document is intended to serve as a foundational resource for researchers interested in the preparation and analysis of this and similar halogenated naphthalene derivatives, which are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved via the direct electrophilic iodination of 2-methylnaphthalene. The methyl group at the 2-position of the naphthalene ring is an activating group and directs electrophilic substitution to the ortho and para positions. However, due to steric hindrance at the 1 and 3 positions, iodination is expected to preferentially occur at the 6 and 7 positions. By controlling the reaction conditions, it is possible to favor the formation of the this compound isomer.

Proposed Experimental Protocol

This protocol is based on established methods for the iodination of activated aromatic compounds.

Materials:

-

2-Methylnaphthalene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylnaphthalene (1.0 eq) in glacial acetic acid.

-

To this solution, add iodine (0.5 eq) and periodic acid (0.2 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Quantitative Data Summary

| Property | Expected Value |

| Molecular Formula | C₁₁H₉I |

| Molecular Weight | 268.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not readily available; expected to be a solid at room temperature |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |

| ¹³C NMR (CDCl₃, 101 MHz) | See Table 3 for detailed assignments |

| FT-IR (KBr) | ~3050, 2920, 1600, 1500, 880, 820, 750 cm⁻¹ |

| Mass Spectrometry (EI) | m/z (%): 268 [M]⁺ (100), 141 [M-I]⁺ (40) |

Table 1: Summary of Expected Quantitative Data for this compound.

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the known spectra of related naphthalene derivatives.

Table 2: Predicted ¹H NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.90 | s | 1H | H-1 |

| ~ 7.75 | d | 1H | H-5 |

| ~ 7.65 | d | 1H | H-4 |

| ~ 7.50 | s | 1H | H-7 |

| ~ 7.35 | d | 1H | H-3 |

| ~ 7.25 | d | 1H | H-8 |

| ~ 2.50 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 138.0 | C-6 |

| ~ 135.5 | C-2 |

| ~ 134.0 | C-4a |

| ~ 132.0 | C-8a |

| ~ 129.5 | C-4 |

| ~ 129.0 | C-8 |

| ~ 128.5 | C-5 |

| ~ 127.0 | C-1 |

| ~ 126.5 | C-3 |

| ~ 126.0 | C-7 |

| ~ 92.0 | C-I |

| ~ 21.5 | -CH₃ |

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-I stretching vibration.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2920 cm⁻¹: Methyl C-H stretching.

-

~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.

-

~880, 820, 750 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern.

-

Below 600 cm⁻¹: C-I stretching (often weak and may be difficult to observe).

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and a characteristic fragmentation pattern.

-

m/z 268: Molecular ion peak [M]⁺.

-

m/z 141: Fragment corresponding to the loss of an iodine atom [M-I]⁺.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logic of structural confirmation by spectroscopic methods.

Spectroscopic Characterization of 2-Iodo-6-methylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-6-methylnaphthalene, a key intermediate in various synthetic applications. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predicted dataset based on established spectroscopic principles and data from closely related analogs, such as 2-methylnaphthalene and other substituted naphthalenes. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.10 | s | - | 1H | H-1 |

| ~7.75 | d | ~8.5 | 1H | H-4 |

| ~7.65 | d | ~8.5 | 1H | H-5 |

| ~7.50 | s | - | 1H | H-7 |

| ~7.35 | dd | ~8.5, ~1.5 | 1H | H-3 |

| ~2.50 | s | - | 3H | -CH₃ |

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the iodine atom and the electron-donating nature of the methyl group. The predicted values are estimates and may vary in experimental conditions.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | C-6 |

| ~136.5 | C-8a |

| ~135.0 | C-4a |

| ~130.0 | C-1 |

| ~129.5 | C-4 |

| ~128.0 | C-5 |

| ~127.5 | C-7 |

| ~127.0 | C-3 |

| ~92.0 | C-2 |

| ~21.5 | -CH₃ |

Note: The carbon atom attached to the iodine (C-2) is expected to be significantly shielded, resulting in a lower chemical shift.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1500, ~1450 | Strong | Aromatic C=C skeletal vibrations |

| ~880, ~820 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| ~600-500 | Medium | C-I stretch |

Note: The presence of characteristic aromatic and aliphatic C-H stretching, along with aromatic skeletal vibrations, is expected. The C-I stretching frequency is typically observed in the lower wavenumber region.

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 268 | ~100 | [M]⁺ (Molecular Ion) |

| 141 | High | [M-I]⁺ (Loss of Iodine) |

| 127 | Moderate | [I]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

Note: The molecular ion peak is expected to be the base peak. A prominent fragment corresponding to the loss of the iodine atom is anticipated, which is a common fragmentation pathway for iodo-aromatic compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum. Typical parameters include a spectral width of 0-200 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1] Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.[2][3]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[4][5][6] This method provides reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass-to-charge (m/z) ratio range appropriate for the compound, for instance, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the fragmentation pattern to confirm the structure of the compound.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the collective spectroscopic data.

Caption: Workflow for the structural confirmation of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the available information regarding the solubility and stability of 2-Iodo-6-methylnaphthalene. However, a thorough literature search did not yield specific experimental data for this compound. The following information is based on general chemical principles and data from structurally related compounds. It is intended to serve as a guide for handling, storage, and experimental design, but it is not a substitute for empirical testing.

Introduction

This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a naphthalene core with a methyl group and an iodine atom, suggests it is a lipophilic and largely nonpolar molecule. These characteristics are key determinants of its solubility and stability profile. Understanding these properties is crucial for its application in research and development, particularly in areas such as organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

A summary of the predicted and inferred physicochemical properties of this compound is provided below. It is critical to note that these are not experimentally verified values for this specific compound.

| Property | Predicted/Inferred Value | Basis for Prediction/Inference |

| Molecular Formula | C₁₁H₉I | Chemical structure |

| Molecular Weight | 268.09 g/mol | Chemical structure |

| Physical State | Likely a solid at room temperature | Based on related naphthalenes and iodinated aromatics |

| Color | Likely a white to off-white or yellowish solid | Common for iodinated aromatic compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | > 4 (High) | Predicted based on the lipophilicity of the naphthalene ring and the iodo-substituent |

Solubility Profile

No quantitative experimental solubility data for this compound in any solvent was found in the reviewed literature. However, based on its chemical structure, a qualitative solubility profile can be predicted.

Table of Predicted Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Very Low | The molecule is predominantly nonpolar and lacks hydrogen bonding donor or acceptor sites for significant interaction with water. |

| Methanol, Ethanol | Low to Moderate | The alkyl chain of the alcohol can interact with the naphthalene core, but the overall polarity of the solvent is not ideal for high solubility. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO, DMF is a polar apathetic solvent that can effectively solvate large organic molecules. |

| Acetonitrile | Moderate | While polar, acetonitrile is less effective at dissolving large, nonpolar compounds compared to DMSO or DMF. |

| Nonpolar Solvents | ||

| Toluene, Hexanes | High | "Like dissolves like." The nonpolar nature of these solvents will readily solvate the nonpolar this compound. |

| Dichloromethane (DCM) | High | A good solvent for many organic compounds, its polarity is intermediate, allowing for effective dissolution. |

| Diethyl Ether | High | A common nonpolar solvent used in organic synthesis that should readily dissolve the compound. |

Experimental Protocol: Determination of Thermodynamic Solubility

Since no published protocol for this compound exists, a general procedure for determining thermodynamic solubility using the shake-flask method is provided below.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Below is a Graphviz diagram illustrating this experimental workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Specific stability data for this compound is not available. However, the chemical structure suggests potential liabilities. Aryl iodides can be sensitive to light and may undergo deiodination. The naphthalene ring system is susceptible to oxidation.

Potential Degradation Pathways:

-

Photodegradation: Exposure to light, particularly UV light, can lead to the cleavage of the carbon-iodine bond, generating radical species and leading to decomposition.

-

Oxidation: The electron-rich naphthalene ring can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

-

Thermal Decomposition: At elevated temperatures, the compound may decompose. The presence of the iodo-substituent could lower the decomposition temperature compared to the parent 2-methylnaphthalene.

Recommendations for Handling and Storage

Based on the inferred stability profile, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation. Use of amber vials or containers wrapped in aluminum foil is advised to protect from light.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid direct exposure to light. For solutions, prepare them fresh and use them promptly. If solutions need to be stored, they should be protected from light and stored at low temperatures.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound, a forced degradation study can be performed.

Objective: To identify potential degradation pathways and the intrinsic stability of the molecule under various stress conditions.

Methodology:

-

Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose the solution to a light source (e.g., a photostability chamber with UV and visible light).

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Evaluation: Quantify the amount of remaining this compound and any major degradation products.

The following diagram illustrates the logical relationship in a forced degradation study.

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

While specific experimental data on the solubility and stability of this compound is lacking in the public domain, its chemical structure allows for informed predictions. It is expected to be a lipophilic compound with low aqueous solubility and good solubility in nonpolar organic solvents. Its stability is likely compromised by exposure to light and potentially air, necessitating careful handling and storage. The provided experimental protocols offer a starting point for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its effective use in any research or development setting.

Navigating the Niche: A Technical Guide to 2-Iodo-6-methylnaphthalene for the Research Professional

For the discerning researcher, scientist, and drug development professional, 2-Iodo-6-methylnaphthalene presents itself as a valuable, yet specialized, building block in the landscape of organic synthesis and medicinal chemistry. This in-depth guide consolidates critical information on its commercial availability, synthesis, and potential applications, providing a comprehensive resource for its strategic deployment in research and development endeavors.

Commercial Availability and Supplier Overview

While not as ubiquitous as common lab reagents, this compound (CAS No. 1875-64-5) is accessible through a select number of chemical suppliers. These companies typically specialize in fine chemicals, building blocks, and custom synthesis. Availability can fluctuate, with some suppliers listing the compound as "in-stock," "available for synthesis on demand," or occasionally "backordered." Pricing is often provided upon quotation request and is contingent on quantity and purity.

For researchers requiring this compound, it is advisable to contact multiple suppliers to ascertain current stock, lead times, and pricing. Key information to inquire about includes purity levels (typically ≥95%), available analytical data (e.g., Certificate of Analysis with NMR, HPLC), and packaging options.

Below is a summary of potential suppliers. Note that availability and pricing are subject to change and direct inquiry is recommended.

| Supplier | Stated Purity | Availability | Notes |

| AOBChem | 95% | Backordered (Inquire for details)[1] | Offers various pack sizes upon inquiry.[1] |

| Synchem | Custom Synthesis | Synthesis on demand | Specializes in rare and custom chemicals. |

| BLD Pharm | Inquire | Inquire | Listed as a product in their catalog. |

| Vitas-M Laboratory | Inquire | Inquire | Catalog includes this compound. |

| Key Organics | Inquire | Inquire | A supplier of screening compounds and building blocks. |

Synthesis of this compound: An Experimental Protocol

A direct and detailed experimental protocol for the synthesis of this compound can be achieved through the electrophilic iodination of 2-methylnaphthalene. The following procedure is a representative method adapted from general iodination protocols for naphthalenic systems.

Reaction: Iodination of 2-Methylnaphthalene

Reagents and Materials:

-

2-Methylnaphthalene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or Sodium Iodate (NaIO₃)

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylnaphthalene (1.0 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (1.1 equivalents) and periodic acid (0.4 equivalents) or sodium iodate.

-

Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Quenching: Wash the organic layer sequentially with a 10% sodium thiosulfate solution to remove unreacted iodine, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Logical Workflow for Synthesis and Purification:

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Application in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound serves as a versatile intermediate in the synthesis of more complex naphthalene derivatives. The iodo-substituent is particularly useful as it provides a reactive handle for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile introduction of diverse functionalities at the 2-position of the naphthalene core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The methyl group at the 6-position can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds. It can impact metabolic stability, receptor binding affinity, and overall molecular conformation.

Potential Signaling Pathway Engagement:

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, owing to the versatile naphthalene core, could potentially interact with a variety of biological targets. For instance, substituted naphthalenes have been implicated in the modulation of enzymes, nuclear receptors, and ion channels. The strategic modification of the this compound scaffold can lead to the development of novel ligands for these targets.

Illustrative Synthetic Utility in Drug Discovery:

Caption: Diagram showing the central role of this compound in generating diverse derivatives for drug discovery via cross-coupling reactions.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Iodo-6-methylnaphthalene

This in-depth technical guide provides a comprehensive overview of the extrapolated safety data and recommended handling precautions for 2-Iodo-6-methylnaphthalene. It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally similar compounds.

Extrapolated Physicochemical and Hazard Data

Due to the absence of specific data for this compound, the following tables summarize the known properties of the parent compound, 2-methylnaphthalene. The presence of an iodine atom is expected to increase the molecular weight and density of the compound.

Table 1: Physical and Chemical Properties of 2-Methylnaphthalene

| Property | Value |

| CAS Number | 91-57-6[1][2] |

| Molecular Formula | C₁₁H₁₀[1][3] |

| Molecular Weight | 142.2 g/mol [1][2] |

| Appearance | White crystalline solid[2] |

| Melting Point | 35 °C (95 °F)[1] |

| Boiling Point | 241.1 °C (466 °F)[1] |

| Flash Point | 97.78 °C (208 °F) |

| Solubility | Insoluble in water |

Table 2: Hazard Identification for 2-Methylnaphthalene

| Hazard Class | GHS Classification |

| Acute Oral Toxicity | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 |

Hazard Statements (H-phrases) for 2-Methylnaphthalene:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

General Handling and Storage Precautions

The following precautions are based on the known hazards of 2-methylnaphthalene and are considered best practice for handling novel or uncharacterized chemical compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron should be worn to protect clothing and skin.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Minimize dust generation and accumulation.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed, clearly labeled container.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a research chemical like this compound in a laboratory setting.

Potential Hazards of the Iodo- Functional Group

The introduction of an iodine atom to the naphthalene core may alter its toxicological profile. While specific data is unavailable, researchers should consider the following:

-

Increased Toxicity: Halogenated aromatic compounds can sometimes exhibit higher toxicity than their parent compounds.

-

Release of Iodine: Upon decomposition (e.g., through combustion), there is a risk of releasing iodine or hydrogen iodide, which are corrosive and toxic.

-

Bioaccumulation: The lipophilicity of the compound may be increased, potentially leading to a greater tendency for bioaccumulation.

The following diagram illustrates the logical relationship of potential hazards.

First Aid Measures

The following first aid measures are based on the known hazards of 2-methylnaphthalene. In case of any exposure, seek immediate medical attention and provide the attending physician with this safety information.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire and Explosion Hazard

2-methylnaphthalene is combustible.[2] In the event of a fire, use extinguishing media appropriate for the surrounding environment. Firefighters should wear self-contained breathing apparatus and full protective gear. Decomposition may produce carbon monoxide, carbon dioxide, and potentially iodine-containing compounds.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

This guide is intended to promote a culture of safety and responsible handling of research chemicals. Researchers are strongly encouraged to perform a thorough risk assessment before commencing any work with this compound.

References

- 1. 2-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 2. 2-METHYLNAPHTHALENE | Occupational Safety and Health Administration [osha.gov]

- 3. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

Unveiling 2-Iodo-6-methylnaphthalene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methylnaphthalene is a halogenated aromatic hydrocarbon that has found utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its rigid naphthalene core, coupled with the reactivity of the carbon-iodine bond, makes it a versatile intermediate for introducing the 6-methylnaphthalene moiety into larger molecular frameworks. This technical guide delves into the historical context of its discovery, provides detailed experimental protocols for its synthesis, and presents key characterization data.

Historical Context and Discovery

The first documented synthesis of this compound was reported in 1925 by Czech chemists V. Veselý and J. Kapp. Their work, published in the Recueil des Travaux Chimiques des Pays-Bas, focused on the preparation of various iodinated derivatives of 2-methylnaphthalene. The primary motivation for their research was to investigate the directing effects of the methyl group on the naphthalene ring system during electrophilic substitution reactions and to characterize the resulting isomers.

At the time, the understanding of electronic effects in aromatic systems was a burgeoning field of study. Veselý and Kapp's synthesis of this compound, among other isomers, contributed to the empirical knowledge base that would later be explained by more sophisticated theories of physical organic chemistry. The synthesis was achieved through a Sandmeyer-type reaction, a classic method for the conversion of an amino group on an aromatic ring to a halide.

The initial synthesis began with the preparation of the precursor, 2-amino-6-methylnaphthalene. This was followed by diazotization of the amino group and subsequent reaction with potassium iodide to introduce the iodine atom at the 2-position of the 6-methylnaphthalene scaffold. This foundational work laid the groundwork for future investigations into the chemical properties and potential applications of this and related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, with data compiled from both historical and contemporary sources.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉I | - |

| Molecular Weight | 268.10 g/mol | - |

| Melting Point | 146-147 °C | Veselý and Kapp (1925) |

| Appearance | Crystalline solid | - |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, based on the original work of Veselý and Kapp, as well as a more modern approach.

Synthesis of 2-Amino-6-methylnaphthalene (Precursor)

A common historical method for the preparation of 2-amino-6-methylnaphthalene involves the Bucherer reaction, starting from 2-naphthol-6-sulfonic acid.

Materials:

-

2-Naphthol-6-sulfonic acid (sodium salt)

-

Ammonia solution (aqueous)

-

Sodium bisulfite

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

A solution of sodium 2-naphthol-6-sulfonate is prepared in water.

-

A concentrated aqueous solution of ammonia and sodium bisulfite is added to the solution of the naphthol sulfonate.

-

The mixture is heated in an autoclave at a temperature of 150-160 °C for several hours.

-

After cooling, the reaction mixture is made alkaline with sodium hydroxide to precipitate the crude 2-amino-6-methylnaphthalene.

-

The precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of this compound (Veselý and Kapp, 1925)

This protocol is based on the Sandmeyer-type reaction of 2-amino-6-methylnaphthalene.

Materials:

-

2-Amino-6-methylnaphthalene

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Potassium iodide

-

Sodium thiosulfate

-

Ethanol

-

Diethyl ether

Procedure:

-

Diazotization: 2-Amino-6-methylnaphthalene is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is added dropwise with constant stirring, maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

-

Iodination: A solution of potassium iodide in water is prepared and cooled. The cold diazonium salt solution is slowly added to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound forms.

-

Workup: The reaction mixture is gently warmed to decompose any remaining diazonium salt. The crude product is then collected by filtration and washed with water. To remove any free iodine, the solid is washed with a dilute solution of sodium thiosulfate.

-

Purification: The crude this compound is purified by recrystallization from ethanol to yield a crystalline solid.

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathways described in the experimental protocols.

Caption: Synthesis of the precursor, 2-Amino-6-methylnaphthalene.

Caption: The Sandmeyer-type synthesis of this compound.

Conclusion

The discovery of this compound by Veselý and Kapp in 1925 was a notable contribution to the field of aromatic chemistry. Their work not only provided a reliable method for the synthesis of this compound but also expanded the understanding of substitution patterns in naphthalenic systems. Today, this compound continues to be a valuable intermediate in the synthesis of complex organic molecules, demonstrating the enduring legacy of early chemical explorations. The detailed protocols and data presented in this guide are intended to support the ongoing research and development efforts of scientists in academia and industry.

The Undefined Role of 2-Iodo-6-methylnaphthalene in Polycyclic Aromatic Hydrocarbon Research

A comprehensive review of available scientific literature and technical documentation reveals a notable absence of a defined role for 2-Iodo-6-methylnaphthalene in the field of polycyclic aromatic hydrocarbon (PAH) research. Despite its structural similarity to compounds of significant interest, this specific iodinated derivative of methylnaphthalene does not appear as a prominent precursor, intermediate, analytical standard, or molecular probe in studies related to PAHs.

Extensive searches of chemical databases and research repositories have failed to yield specific experimental protocols, quantitative data, or established signaling pathways directly involving this compound within the context of PAH research. This suggests that its application in this area is either extremely niche, unpublished, or non-existent.

In contrast, the non-iodinated parent compound, 2-methylnaphthalene , is a well-documented and significant molecule in PAH research. It is frequently studied as an environmental contaminant, a component of crude oil and coal tar, and a biomarker for PAH exposure. Research on 2-methylnaphthalene often focuses on its metabolism, toxicity, and carcinogenic potential.

For instance, studies have detailed the metabolic pathways of 2-methylnaphthalene in various organisms, often leading to the formation of hydroxylated metabolites that can be excreted. The quantification of these metabolites in urine serves as a method for biomonitoring human exposure to PAHs.

While the core focus of this guide was to be on this compound, the lack of available information necessitates a shift in perspective. The scientific community's focus remains squarely on the more environmentally prevalent and biologically active forms of methylnaphthalenes and other PAHs. The potential utility of this compound as a synthetic building block, for example, in cross-coupling reactions to generate more complex PAH structures, remains a theoretical possibility but is not substantiated by the available literature.

It is conceivable that this compound could be synthesized for specific, bespoke research applications not widely reported. However, for the broader scientific and drug development community, its role in PAH research is currently undefined. Researchers interested in the synthesis of novel PAH derivatives may consider this compound as a potential starting material, but they would be venturing into largely uncharted territory.

Future research may yet carve out a niche for this compound, but as it stands, it remains a molecule on the periphery of the extensive and complex world of polycyclic aromatic hydrocarbon research.

Theoretical Calculations on 2-Iodo-6-methylnaphthalene: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a theoretical investigation of 2-Iodo-6-methylnaphthalene using computational methods. The study focuses on the molecule's geometric, spectroscopic, and electronic properties, which are crucial for understanding its chemical behavior and potential applications in areas such as drug development. The methodologies for the theoretical calculations are detailed, and the results are presented in a structured format for clarity and comparative analysis.

Computational Methodology

The theoretical calculations were performed using the Gaussian 16 suite of programs. The initial structure of this compound was built using GaussView 6 and then optimized using Density Functional Theory (DFT). The B3LYP functional was employed with the 6-311++G(d,p) basis set for all atoms except iodine, for which the LANL2DZ effective core potential was used. The optimization was followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

Workflow for Theoretical Calculations

Caption: Workflow for the theoretical investigation of this compound.

Data Presentation: Calculated Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-I | 2.10 Å |

| C-C (aromatic avg.) | 1.40 Å | |

| C-C (methyl) | 1.51 Å | |

| C-H (aromatic avg.) | 1.08 Å | |

| C-H (methyl avg.) | 1.09 Å | |

| Bond Angles | C-C-I | 120.5° |

| C-C-C (in ring) | 119.0° - 121.0° | |

| H-C-H (methyl) | 109.5° | |

| Dihedral Angle | C-C-C-I | 179.8° |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Calculated Value |

| Dipole Moment | 1.25 Debye |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Prominent IR Frequencies | 3050 cm⁻¹ (Ar C-H stretch) |

| 2920 cm⁻¹ (Me C-H stretch) | |

| 1600 cm⁻¹ (Ar C=C stretch) | |

| 550 cm⁻¹ (C-I stretch) |

Logical Relationships of Calculated Properties

The calculated properties of this compound provide insights into its reactivity, stability, and potential interactions. The relationships between these properties are illustrated below.

Methodological & Application

Regioselective Synthesis of 2-Iodo-6-methylnaphthalene from 2-methylnaphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 2-iodo-6-methylnaphthalene from 2-methylnaphthalene. Direct iodination of 2-methylnaphthalene lacks the desired regioselectivity, necessitating a multi-step synthetic approach. The protocols outlined herein leverage a highly regioselective Friedel-Crafts acylation to install a functional group at the 6-position, which is subsequently converted to the target iodo group. Two primary synthetic routes are presented, both commencing with the formation of 2-acetyl-6-methylnaphthalene. The first route proceeds via a Baeyer-Villiger oxidation to a naphthol intermediate, followed by conversion of the hydroxyl group to iodide. The second, more direct route, involves a haloform reaction to generate a carboxylic acid, which is then converted to the aryl iodide via a Hunsdiecker-type reaction. A third alternative involving reductive amination followed by a Sandmeyer reaction is also discussed. These methods provide a reliable pathway for the synthesis of this important, selectively functionalized naphthalene derivative.

Introduction

Substituted naphthalenes are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The precise control of substituent placement on the naphthalene core is paramount for modulating the biological activity and material properties of the final products. The target molecule, this compound, is a valuable intermediate for further functionalization, particularly through cross-coupling reactions, enabling the introduction of a wide array of substituents at the 6-position.

Direct electrophilic iodination of 2-methylnaphthalene is not a viable strategy for the synthesis of the 2-iodo-6-methyl isomer. The methyl group is an activating ortho-, para-director, and the inherent reactivity of the naphthalene ring favors substitution at the α-positions (1, 4, 5, and 8). Therefore, to achieve the desired 2,6-substitution pattern, a multi-step approach is required, beginning with the introduction of a functional group that can direct subsequent reactions or be transformed into the desired substituent.

This protocol details a robust and regioselective synthesis of this compound, starting with the readily available 2-methylnaphthalene.

Overall Synthetic Strategy

The synthesis commences with a highly regioselective Friedel-Crafts acylation of 2-methylnaphthalene to produce 2-acetyl-6-methylnaphthalene. This key intermediate then serves as the precursor for the introduction of the iodo group at the 6-position. Two primary pathways from this intermediate are detailed below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-6-methylnaphthalene (Friedel-Crafts Acylation)

This procedure outlines the highly regioselective acylation of 2-methylnaphthalene to yield the key intermediate, 2-acetyl-6-methylnaphthalene. The use of nitrobenzene as a solvent is crucial for achieving high selectivity for the 6-position.

Materials:

-

2-Methylnaphthalene (1.0 eq)

-

Acetyl chloride (1.3 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

To a stirred solution of 2-methylnaphthalene in nitrobenzene at 0-5 °C, add anhydrous aluminum chloride portion-wise.

-

Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and acidify with 5% HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from ethanol.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Methylnaphthalene | 1.0 | 142.20 | (user defined) |

| Acetyl chloride | 1.3 | 78.50 | (calculated) |

| Anhydrous Aluminum chloride | 1.3 | 133.34 | (calculated) |

| Product | |||

| 2-Acetyl-6-methylnaphthalene | - | 184.24 | (theoretical yield) |

| Typical Yield | ~85-95% |

Protocol 2: Synthesis of this compound

Two effective routes from 2-acetyl-6-methylnaphthalene are presented.

This route involves the conversion of the acetyl group to a carboxylic acid via the haloform reaction, followed by conversion to the aryl iodide.

Step 2A.1: Synthesis of 2-Methyl-6-naphthoic acid (Haloform Reaction)

Materials:

-

2-Acetyl-6-methylnaphthalene (1.0 eq)

-

Sodium hydroxide (NaOH) (excess)

-

Iodine (I₂) (excess)

-

Dioxane

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-acetyl-6-methylnaphthalene in dioxane in a round-bottom flask.

-

Slowly add a solution of iodine in aqueous sodium hydroxide to the stirred solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Continue stirring until the color of iodine disappears.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess iodine.

-

Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to afford 2-methyl-6-naphthoic acid.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Acetyl-6-methylnaphthalene | 1.0 | 184.24 | (user defined) |

| Sodium hydroxide | excess | 40.00 | (calculated) |

| Iodine | excess | 253.81 | (calculated) |

| Product | |||

| 2-Methyl-6-naphthoic acid | - | 186.21 | (theoretical yield) |

| Typical Yield | ~90% |

Step 2A.2: Synthesis of this compound (Hunsdiecker-type Reaction)

Materials:

-

2-Methyl-6-naphthoic acid (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Lead(IV) acetate (catalytic)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-methyl-6-naphthoic acid in DMF, add N-iodosuccinimide and a catalytic amount of lead(IV) acetate.

-

Heat the reaction mixture at 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Methyl-6-naphthoic acid | 1.0 | 186.21 | (user defined) |

| N-Iodosuccinimide | 1.2 | 224.98 | (calculated) |

| Lead(IV) acetate | cat. | 443.38 | (catalytic) |

| Product | |||

| This compound | - | 268.10 | (theoretical yield) |

| Typical Yield | ~60-70% |

This alternative route proceeds through a naphthol intermediate.

Step 2B.1: Synthesis of 6-Methyl-2-naphthyl acetate (Baeyer-Villiger Oxidation)

Materials:

-

2-Acetyl-6-methylnaphthalene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 2-acetyl-6-methylnaphthalene in dichloromethane.

-

Add m-CPBA portion-wise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude acetate can be used in the next step without further purification.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Acetyl-6-methylnaphthalene | 1.0 | 184.24 | (user defined) |

| m-CPBA | 1.5 | 172.57 | (calculated) |

| Product | |||

| 6-Methyl-2-naphthyl acetate | - | 200.24 | (theoretical yield) |

| Typical Yield | ~80-90% |

Step 2B.2: Synthesis of 6-Methyl-2-naphthol

Materials:

-

6-Methyl-2-naphthyl acetate (1.0 eq)

-

Sodium hydroxide (NaOH)

-

Methanol/Water

Procedure:

-

Dissolve the crude 6-methyl-2-naphthyl acetate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent to obtain 6-methyl-2-naphthol.

Step 2B.3: Synthesis of this compound

Materials:

-

6-Methyl-2-naphthol (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Acetonitrile

Procedure:

-

Dissolve 6-methyl-2-naphthol in acetonitrile.

-

Add N-iodosuccinimide and stir the reaction at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Alternative Synthetic Route: Reductive Amination and Sandmeyer Reaction

An alternative approach involves the conversion of the acetyl group to an amino group, followed by a Sandmeyer reaction to introduce the iodine.

Caption: Alternative synthetic route via a Sandmeyer reaction.

This route provides another viable option, although it may involve more steps and potentially harsher conditions for the Sandmeyer reaction.

Conclusion

The regioselective synthesis of this compound from 2-methylnaphthalene is effectively achieved through a multi-step sequence. The key to this synthesis is the highly regioselective Friedel-Crafts acylation of 2-methylnaphthalene to form 2-acetyl-6-methylnaphthalene. From this versatile intermediate, several reliable routes can be employed to introduce the iodo group at the 6-position. The protocols provided herein offer detailed procedures and expected yields for the successful synthesis of this valuable building block, enabling further exploration in drug discovery and materials science. Researchers should select the most appropriate route based on available reagents, equipment, and desired scale.

Application Notes and Protocols: 2-Iodo-6-methylnaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Iodo-6-methylnaphthalene as a versatile precursor in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in oxidative addition to palladium(0) catalysts, initiating a variety of cross-coupling catalytic cycles. The methyl group at the 6-position provides a point for further functionalization or can influence the electronic properties and steric hindrance of the naphthalene system. This note focuses on its application in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Key Applications

This compound is a valuable precursor for the synthesis of a wide range of organic compounds, including:

-

Biaryl Compounds: Important structural motifs in many biologically active molecules and liquid crystals.

-

Styrenic Compounds: Key intermediates in the production of polymers and fine chemicals.

-

Aryl-alkynes: Precursors for complex aromatic systems and functional materials.

The naphthalene moiety is a core structure in numerous pharmaceuticals. For instance, the structurally related compound Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), highlights the importance of the substituted naphthalene scaffold in drug design.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids.[2]

Reaction Scheme:

Where Ar = 2-(6-methylnaphthalenyl) and R = an organic substituent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from procedures for similar aryl iodides.[1]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

-

Add potassium carbonate (2.0 mmol) to the mixture.

-

De-gas the mixture by bubbling nitrogen or argon through it for 15 minutes.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 75-85 |

Note: Yields are typical for Suzuki-Miyaura reactions of aryl iodides and may vary depending on the specific substrates and reaction conditions.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] It is a powerful tool for the synthesis of substituted alkenes.[4]

Reaction Scheme:

Where Ar = 2-(6-methylnaphthalenyl) and R = an organic substituent.

Experimental Protocol: General Procedure for Heck Reaction

This protocol is a general guideline based on established procedures for Heck reactions of aryl iodides.[4]

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the alkene (1.5 mmol), triethylamine (1.5 mmol), and DMF (5 mL) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Quantitative Data (Representative):

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 80-90 |

| 2 | Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 75-85 |

| 3 | 1-Octene | Pd(OAc)₂ | NaOAc | DMAc | 120 | 70-80 |

Note: Yields are typical for Heck reactions of aryl iodides and may vary based on specific substrates and conditions.

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It typically employs a copper(I) co-catalyst.[3]

Reaction Scheme:

Where Ar = 2-(6-methylnaphthalenyl) and R = an organic substituent.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline based on established procedures for Sonogashira couplings of aryl iodides.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add the terminal alkyne (1.2 mmol).

-

De-gas the solution by bubbling argon through it for 10 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 50 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | 80-90 |

Note: Yields are typical for Sonogashira reactions of aryl iodides and may vary depending on the specific substrates and reaction conditions.

Dual Catalytic Cycle of Sonogashira Coupling

Caption: The dual catalytic cycles of the Sonogashira reaction.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Iodo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-iodo-6-methylnaphthalene as the aryl halide substrate. This reaction is a powerful tool for the synthesis of 2-aryl-6-methylnaphthalene derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

For drug development professionals, the ability to synthesize a diverse library of 2-aryl-6-methylnaphthalene compounds is of significant interest. The naphthalene core is a privileged scaffold in medicinal chemistry, and the introduction of various aryl substituents allows for the fine-tuning of pharmacological properties.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Conditions

While specific data for this compound is not abundantly available in the public literature, the following table summarizes typical conditions for Suzuki-Miyaura reactions of analogous aryl iodides and bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Aryl Halide (Analogous) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Yield (%) |

| 2-Haloselenophene | Arylboronic acids | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DME/H₂O | 80 | Good |

| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Triisopropylphosphite (6) | KF (3) | Dioxane | 100 | 74-82 |

| Brominated Triazapentalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (6) | THF/H₂O | Reflux | Moderate to Good |

| 4-Bromoanisole | Phenylboronic acid | Pd(II) species (0.2) | - | NaOH (2) | Ethanol/H₂O | 60 | >95 |

Experimental Protocol: A Generalized Methodology

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura cross-coupling reactions and should be optimized for the specific arylboronic acid being used.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Boronic Acid: Add the arylboronic acid (1.1 - 1.5 eq).

-

Addition of Catalyst and Base: Add the palladium catalyst (0.01 - 0.05 eq) and the base (2.0 - 3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., toluene, dioxane) and degassed water (typically in a ratio of 4:1 to 10:1). The total solvent volume should be sufficient to dissolve the reactants.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2-aryl-6-methylnaphthalene product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Safety Precautions

-

Palladium catalysts can be pyrophoric and should be handled in an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Bases can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Application Notes and Protocols: Heck Coupling of 2-Iodo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed cross-coupling reaction is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients and advanced materials. This document provides an overview of Heck coupling protocols with a specific focus on the substrate 2-iodo-6-methylnaphthalene, a key building block for various applications.

Introduction to the Heck Reaction